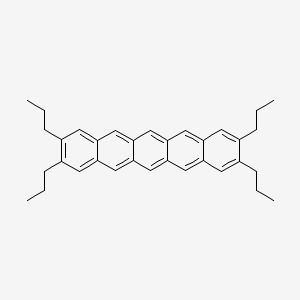
2,3,9,10-Tetrapropylpentacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,9,10-Tetrapropylpentacene is an organic compound belonging to the pentacene family, which is known for its applications in organic electronics Pentacenes are polycyclic aromatic hydrocarbons consisting of five linearly fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrapropylpentacene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a diketone or a quinone derivative.
Functional Group Introduction: The propyl groups are introduced at the 2, 3, 9, and 10 positions through alkylation reactions. This can be achieved using reagents like propyl bromide in the presence of a strong base.
Cyclization and Aromatization: The intermediate compounds undergo cyclization and aromatization reactions to form the pentacene core structure. This can be facilitated by using catalysts and specific reaction conditions, such as high temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, such as:
Batch Processing: Utilizing large-scale batch reactors to carry out the alkylation and cyclization reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques like column chromatography and recrystallization to purify the final product.
化学反应分析
Types of Reactions
2,3,9,10-Tetrapropylpentacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinone derivatives back to the parent pentacene structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions include:
Quinone Derivatives: Formed through oxidation reactions.
Reduced Pentacenes: Obtained from reduction reactions.
Halogenated Pentacenes: Produced through substitution reactions.
科学研究应用
2,3,9,10-Tetrapropylpentacene has several scientific research applications, including:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: Employed in organic solar cells due to its excellent charge transport properties.
Sensors: Utilized in chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
作用机制
The mechanism of action of 2,3,9,10-Tetrapropylpentacene involves its ability to interact with electronic and molecular systems. The compound’s extended π-conjugation allows for efficient charge transport and light absorption, making it suitable for electronic and photonic applications. In biological systems, it may interact with cellular components through π-π stacking and hydrophobic interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Pentacene: The parent compound with no alkyl substitutions.
2,3,9,10-Tetraethylpentacene: Similar structure with ethyl groups instead of propyl groups.
6,13-Diphenylpentacene: Substituted with phenyl groups at the 6 and 13 positions.
Uniqueness
2,3,9,10-Tetrapropylpentacene is unique due to its enhanced solubility and stability compared to the parent pentacene. The propyl groups improve its processability and make it more suitable for practical applications in organic electronics and other fields.
属性
CAS 编号 |
499138-99-7 |
|---|---|
分子式 |
C34H38 |
分子量 |
446.7 g/mol |
IUPAC 名称 |
2,3,9,10-tetrapropylpentacene |
InChI |
InChI=1S/C34H38/c1-5-9-23-13-27-17-31-21-33-19-29-15-25(11-7-3)26(12-8-4)16-30(29)20-34(33)22-32(31)18-28(27)14-24(23)10-6-2/h13-22H,5-12H2,1-4H3 |
InChI 键 |
LNZFNTHELOPBNV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCC)CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



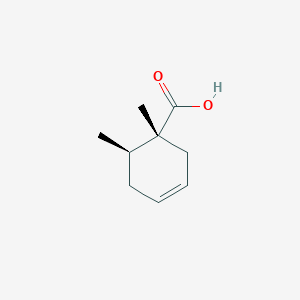
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
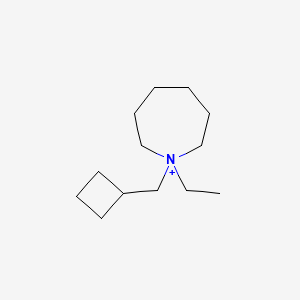
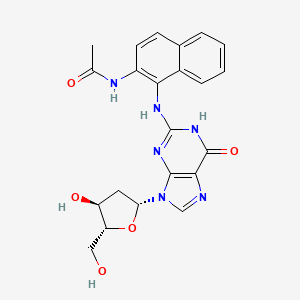
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
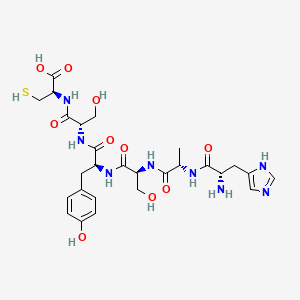
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)
![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
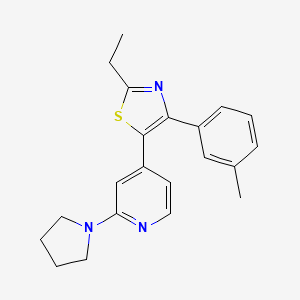
![4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14234815.png)
![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
